molecular formula C9H15FO2 B3174244 Ethyl 4-fluorocyclohexane-1-carboxylate CAS No. 95233-40-2

Ethyl 4-fluorocyclohexane-1-carboxylate

Cat. No.: B3174244
CAS No.: 95233-40-2
M. Wt: 174.21 g/mol
InChI Key: JWTAGEGJBMRSNR-UHFFFAOYSA-N
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Description

Ethyl 4-fluorocyclohexane-1-carboxylate is an organic compound with the molecular formula C9H15FO2 It is a fluorinated ester derivative of cyclohexane, characterized by the presence of a fluorine atom at the 4-position of the cyclohexane ring and an ethyl ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluorocyclohexane-1-carboxylate typically involves the esterification of 4-fluorocyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Fluorocyclohexane-1-carboxylic acid+EthanolH2SO4Ethyl 4-fluorocyclohexane-1-carboxylate+Water\text{4-Fluorocyclohexane-1-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Fluorocyclohexane-1-carboxylic acid+EthanolH2​SO4​​Ethyl 4-fluorocyclohexane-1-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluorocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorocyclohexane-1-carboxylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol, 4-fluorocyclohexane-1-methanol, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Hydrolysis: 4-Fluorocyclohexane-1-carboxylic acid and ethanol.

    Reduction: 4-Fluorocyclohexane-1-methanol.

    Substitution: Products depend on the nucleophile used (e.g., 4-azidocyclohexane-1-carboxylate with NaN3).

Scientific Research Applications

Ethyl 4-fluorocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-fluorocyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclohexane-1-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 4-fluorocyclohexane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Fluorocyclohexane-1-carboxylic acid: The carboxylic acid form of the compound.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the ethyl ester group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 4-fluorocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTAGEGJBMRSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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